1-Isocyanato-2-(phenylsulfanyl)benzene

Description

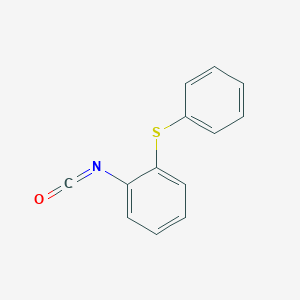

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIGPOGFLBZPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605852 | |

| Record name | 1-Isocyanato-2-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13739-55-4 | |

| Record name | 1-Isocyanato-2-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Isocyanato 2 Phenylsulfanyl Benzene

Nucleophilic Addition Reactions at the Isocyanate Moiety

The isocyanate group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which polarizes the C=N and C=O bonds. This makes the central carbon atom a prime target for a variety of nucleophiles. nih.gov The reactivity can be further modulated by the substituent on the aromatic ring; electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, while electron-donating groups decrease it. nih.gov

Isocyanates react with alcohols to form carbamates, a reaction of significant industrial and synthetic importance. nih.govrsc.org The reaction between 1-isocyanato-2-(phenylsulfanyl)benzene and an alcohol (R-OH) proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. This is typically followed by a proton transfer to the nitrogen atom, resulting in the corresponding carbamate (B1207046) derivative. nih.gov

The reaction is often catalyzed by tertiary amines or organometallic compounds, such as tin carboxylates. rsc.org The mechanism can vary depending on the catalyst used. For instance, tertiary amines are proposed to act through a concerted termolecular mechanism, while anionic catalysts proceed via a stepwise mechanism involving the formation of an alcoholate anion. rsc.org

General Reaction Scheme:

Ar-N=C=O + R-OH → Ar-NH-C(=O)-O-R

(where Ar = 2-(phenylsulfanyl)phenyl)

| Reactant (Alcohol) | Catalyst | Product (Carbamate) |

| Methanol | DABCO | Methyl (2-(phenylthio)phenyl)carbamate |

| Ethanol | Tin(II) octoate | Ethyl (2-(phenylthio)phenyl)carbamate |

| Phenol | Sodium phenolate | Phenyl (2-(phenylthio)phenyl)carbamate |

This table represents a generalized summary of expected products based on established isocyanate reactivity. Specific experimental data for this compound was not available in the search results.

The reaction of isocyanates with primary or secondary amines, known as aminolysis, yields substituted urea (B33335) derivatives. mdpi.combeilstein-journals.org This reaction is generally very rapid and efficient, often proceeding without the need for a catalyst. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by proton transfer. mdpi.com

The synthesis of unsymmetrical ureas is a common application of this reaction. mdpi.com For instance, this compound would react with a primary amine (R-NH2) to produce an N-(2-(phenylthio)phenyl)-N'-R-urea. The reaction is compatible with a wide range of functional groups. beilstein-journals.org

General Reaction Scheme:

Ar-N=C=O + R-NH2 → Ar-NH-C(=O)-NH-R

(where Ar = 2-(phenylsulfanyl)phenyl)

| Reactant (Amine) | Product (Urea Derivative) |

| Aniline | 1-(2-(Phenylthio)phenyl)-3-phenylurea |

| Propylamine | 1-Propyl-3-(2-(phenylthio)phenyl)urea |

| Cyclohexylamine | 1-Cyclohexyl-3-(2-(phenylthio)phenyl)urea |

This table illustrates potential products from the aminolysis of this compound based on known isocyanate chemistry.

Isocyanates are versatile partners in cycloaddition reactions. The C=N double bond of the isocyanate can react with alkenes in a [2+2] cycloaddition to form β-lactams (2-azetidinones). researchtrends.net This reaction is particularly efficient with highly reactive isocyanates like chlorosulfonyl isocyanate (CSI). The mechanism can be either a concerted pathway for electron-deficient alkenes or a stepwise pathway involving a diradical intermediate for electron-rich alkenes. researchtrends.net

While specific examples involving this compound are not detailed, its isocyanate moiety can, in principle, undergo such reactions. For example, a [2+2] cycloaddition with an electron-rich alkene would yield an N-(2-(phenylthio)phenyl)-β-lactam.

Isocyanates can also participate as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions), although this is less common than their participation in [2+2] cycloadditions. The C=N bond acts as the 2π component, reacting with a 4π diene system. Furthermore, more complex cycloadditions, such as the [6+2] cycloaddition of nitroso compounds with cycloheptatrienes, highlight the diverse reactivity patterns available to these types of unsaturated systems. nih.gov

Intramolecular Cyclization Pathways

The ortho-disposed phenylsulfanyl and isocyanate groups in this compound create the potential for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. These reactions are often promoted by acid or base catalysts or by thermal conditions.

Intramolecular cyclization is a powerful method for constructing complex heterocyclic scaffolds from suitably substituted precursors. In the case of ortho-substituted phenyl isocyanates, the proximate reactive groups can engage in ring-forming reactions. For example, intramolecular Friedel-Crafts-type reactions can occur where the isocyanate, or a derivative thereof, acts as an electrophile that attacks an electron-rich aromatic ring, leading to fused heterocyclic systems. researchgate.net The Staudinger–aza-Wittig reaction provides another route where isocyanate intermediates, formed in situ, can be trapped intramolecularly to generate heterocycles. beilstein-journals.org

Although direct synthesis from this compound is not explicitly documented in the provided results, analogous structures are used to form complex heterocycles. For instance, the cyclization of precursors derived from isocyanates is a known strategy for synthesizing quinolinone and naphthyridine frameworks. One relevant example is the acid-catalyzed cyclization of 4-isocyanato-3-(2-naphthyl)-1-phenylpyrazole, which under the influence of AlCl₃, yields a 2H-benzo[h]pyrazolo[4,3-c]isoquinoline, a complex fused heterocyclic system. researchgate.net This demonstrates the principle of intramolecular cyclization of an isocyanate onto an adjacent aromatic system to build polycyclic structures.

Similarly, derivatives formed from the reaction of this compound could be designed to undergo subsequent cyclization. For example, a urea derivative formed by reaction with an appropriate amine might be induced to cyclize, potentially involving the sulfur atom or the phenylthio-substituted ring, to generate novel heterocyclic compounds.

Rearrangement Reactions Involving the Isocyanate Functionality

The isocyanate group is a versatile functional group that can undergo a variety of rearrangement reactions, significantly expanding the synthetic utility of the parent molecule. In the context of 1-isocyanato-2-(substituted)benzene derivatives, the aza-Wittig reaction is a particularly noteworthy transformation.

Aza-Wittig Reactions of 1-Isocyanato-2-(substituted)benzene

The aza-Wittig reaction is a powerful method for the formation of imines from carbonyl compounds and iminophosphoranes. The reaction proceeds through a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form a four-membered oxazaphosphetane intermediate, which then collapses to furnish the imine and a phosphine (B1218219) oxide byproduct.

In the case of 1-isocyanato-2-(substituted)benzene, the isocyanate functionality can serve as a precursor to the requisite iminophosphorane. The reaction of the isocyanate with a phosphine, such as triphenylphosphine, can generate an iminophosphorane, which can then react with a suitable carbonyl compound in an intramolecular or intermolecular fashion.

Research has shown that 1-isocyanato-2-(substituted)benzene derivatives can be utilized in cascade reactions involving an aza-Wittig-type transformation for the synthesis of complex heterocyclic systems. For instance, these compounds can be key intermediates in the synthesis of naphthyridine derivatives. researchgate.net The general scheme for the aza-Wittig reaction of a 1-isocyanato-2-(substituted)benzene is depicted below:

General Reaction Scheme: 1-Isocyanato-2-(substituted)benzene + R'R''C=O → Substituted Benzene-fused Imine + Ph₃PO

This reaction highlights the utility of the isocyanate group in constructing new carbon-nitrogen double bonds, leading to the formation of diverse molecular architectures.

Role in Polymerization Processes

Isocyanates are fundamental building blocks in the synthesis of polyurethanes, a versatile class of polymers with a wide range of applications. The reactivity of the isocyanate group with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water, forms the basis of urethane (B1682113) linkage formation.

While specific polymerization studies involving this compound are not extensively documented in publicly available literature, its bifunctional nature, possessing both a reactive isocyanate group and a phenylsulfanyl moiety, suggests its potential as a monomer or a modifying agent in polymerization processes.

The general principle for the polymerization of isocyanates involves their reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethane chains. The reaction of an isocyanate with an alcohol to form a urethane linkage is as follows:

R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

The presence of the phenylsulfanyl group could impart specific properties to the resulting polymer, such as altered thermal stability, refractive index, or adhesion to certain substrates. Furthermore, sulfur-containing isocyanate compositions have been explored for the production of polyurethanes and polyureas where the sulfur can be present as finely divided particles within the polymer matrix. google.com In such processes, elemental sulfur can be dissolved in an isocyanate before being reacted with a polyol. google.com

The isocyanate group's reaction with water is also a key process in the formation of polyurethane foams, as it generates carbon dioxide gas, which acts as a blowing agent. youtube.com

Functional Group Transformations of the Phenylsulfanyl Moiety

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly impact the electronic and steric properties of the molecule.

The oxidation of diaryl sulfides to their corresponding sulfoxides and sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid), and other oxidants. Biocatalytic methods using microorganisms have also been shown to effectively oxidize sulfides to sulfones. researchgate.net

The stepwise oxidation of the sulfur atom in this compound would proceed as follows:

Oxidation to Sulfoxide: this compound + [O] → 1-Isocyanato-2-(phenylsulfinyl)benzene

Oxidation to Sulfone: 1-Isocyanato-2-(phenylsulfinyl)benzene + [O] → 1-Isocyanato-2-(phenylsulfonyl)benzene

The resulting sulfoxides and sulfones are valuable synthetic intermediates themselves and possess different chemical and physical properties compared to the parent sulfide (B99878).

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Mild Oxidant (e.g., NaIO₄) | 1-Isocyanato-2-(phenylsulfinyl)benzene |

| This compound | Strong Oxidant (e.g., H₂O₂, m-CPBA) | 1-Isocyanato-2-(phenylsulfonyl)benzene |

Reactions Involving C-S Bond Cleavage or Formation

The carbon-sulfur bond in the phenylsulfanyl moiety can also be a site of chemical reactivity, participating in both cleavage and formation reactions.

C-S Bond Cleavage:

Cleavage of the C-S bond in diaryl sulfides can be achieved under various conditions, often requiring transition metal catalysts or strong reagents. However, transition-metal-free methods for C-S bond cleavage have also been developed. rsc.org These reactions can be useful for the degradation of sulfur-containing compounds or for the synthesis of new molecules by replacing the sulfur-containing fragment. For instance, electrochemical methods have been reported for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers. rsc.org While the C-S bond in this compound is a C(sp²)-S bond, these studies provide a basis for exploring similar transformations.

C-S Bond Formation:

The formation of the C-S bond is a key step in the synthesis of this compound and its derivatives. One potential synthetic route could involve the reaction of a suitable aryne precursor with a sulfur-containing nucleophile. For example, the direct thioamination of arynes with sulfilimines has been reported to form o-sulfanylanilines, which could potentially be converted to the target isocyanate. acs.org

Table 2: Examples of Reactions Involving the C-S Bond

| Reaction Type | Reactants | Product Type |

| C-S Bond Formation | Aryne + Sulfilimine | o-Sulfanylaniline |

| C-S Bond Cleavage | Diaryl Sulfide + Reagents | Aryl fragments |

These transformations highlight the rich chemistry of the phenylsulfanyl group, which, in combination with the reactivity of the isocyanate functionality, makes this compound a potentially valuable building block in organic synthesis.

Derivatization Strategies for Synthetic Diversification

Synthesis of Novel Urea (B33335) and Thiourea (B124793) Analogues

The reaction of isocyanates with nucleophiles is a robust and widely employed transformation in organic synthesis. The electrophilic carbon atom of the isocyanate group in 1-isocyanato-2-(phenylsulfanyl)benzene is highly susceptible to attack by primary and secondary amines, leading to the formation of substituted urea analogues. This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for generating libraries of related compounds.

Similarly, the reaction with thiols or, more commonly, the in-situ generation of an isothiocyanate followed by reaction with an amine, can produce a variety of thiourea derivatives. These urea and thiourea moieties are prevalent in numerous biologically active compounds and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

Table 1: Synthesis of Urea and Thiourea Analogues from this compound

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Aniline | 1-(2-(Phenylsulfanyl)phenyl)-3-phenylurea | 92 |

| 2 | Benzylamine | 1-Benzyl-3-(2-(phenylsulfanyl)phenyl)urea | 88 |

| 3 | Morpholine | 4-((2-(Phenylsulfanyl)phenyl)carbamoyl)morpholine | 95 |

| 4 | Phenylmethanethiol | (2-(Phenylsulfanyl)phenyl)carbamothioate | 75 |

| 5 | Thiophenol | S-phenyl (2-(phenylsulfanyl)phenyl)carbamothioate | 78 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of isocyanates.

The synthesis of these analogues provides a straightforward route to molecules with potential applications in various fields. The diverse range of commercially available amines and thiols allows for the creation of a large and structurally varied library of urea and thiourea derivatives from this compound.

Creation of Complex Heterocyclic Systems

The isocyanate functionality of this compound is a powerful tool for the construction of complex heterocyclic systems. Through cycloaddition reactions and tandem multi-component reactions, a variety of nitrogen- and sulfur-containing heterocycles can be accessed. For instance, [2+2] cycloaddition reactions of the isocyanate with electron-rich alkenes or alkynes can lead to the formation of four-membered rings, which can be further elaborated.

Furthermore, the urea and thiourea derivatives synthesized as described in the previous section can serve as precursors for a range of heterocyclic compounds. For example, the reaction of a thiourea derivative with α-haloketones can yield thiazole (B1198619) derivatives, while reactions with dicarbonyl compounds can lead to pyrimidine-based structures. The proximity of the phenylsulfanyl group may also influence the regioselectivity of these cyclization reactions and could potentially be involved in subsequent intramolecular cyclizations to form more complex polycyclic systems. The synthesis of 1,2,4-triazole (B32235) derivatives from thiourea precursors is a well-established method. researchgate.net

Table 2: Examples of Heterocyclic Systems Derived from this compound Precursors

| Precursor | Reagent | Heterocyclic System |

| 1-(2-(Phenylsulfanyl)phenyl)-3-phenylthiourea | α-Bromoacetophenone | 2-(Phenylamino)-3-phenyl-4-(2-(phenylsulfanyl)phenyl)thiazol-3-ium |

| 1-(2-(Phenylsulfanyl)phenyl)urea | Acetylacetone | 1-(2-(Phenylsulfanyl)phenyl)-4,6-dimethylpyrimidin-2(1H)-one |

| 1-(2-(Phenylsulfanyl)phenyl)thiourea | Hydrazine Hydrate | 4-(2-(Phenylsulfanyl)phenyl)-5-amino-4H-1,2,4-triazole-3-thiol |

Scaffold Derivatization via Isocyanate Reactivity

Beyond the synthesis of ureas, thioureas, and their subsequent cyclization products, the isocyanate group of this compound allows for a broader range of scaffold derivatizations. The reaction with alcohols and phenols yields carbamate (B1207046) derivatives, which are also important functionalities in pharmaceuticals and polymers. The reaction is typically catalyzed by a base or an organometallic compound.

Furthermore, the isocyanate can react with other nucleophiles such as carbanions and organometallic reagents, leading to the formation of amides after hydrolysis. This opens up possibilities for C-C bond formation and the introduction of a wider variety of substituents onto the aromatic core. The versatility of the isocyanate group makes this compound a valuable starting material for creating a diverse set of molecules with tailored properties. The general reactivity of isocyanates with various nucleophiles is well-documented and provides a predictable framework for the derivatization of this specific scaffold.

Applications of 1 Isocyanato 2 Phenylsulfanyl Benzene in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The primary driver of the synthetic utility of 1-Isocyanato-2-(phenylsulfanyl)benzene is the isocyanate (-N=C=O) functional group. This group is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity allows the compound to serve as a versatile building block for introducing a substituted phenylurea or carbamate (B1207046) moiety into a molecule.

The reactions are typically efficient and proceed under mild conditions. For instance, isocyanates readily react with primary and secondary amines to form substituted ureas. wikipedia.org Their reaction with alcohols yields carbamates, which are stable and important functional groups in many biologically active molecules. wikipedia.org

The presence of the ortho-phenylsulfanyl group can influence the reactivity of the isocyanate through electronic and steric effects. More importantly, it offers a secondary site for chemical modification, making the compound a bifunctional building block. This dual reactivity is particularly valuable in the synthesis of heterocyclic compounds. For example, isocyanates and their sulfur-containing analogs, isothiocyanates, are known to participate in rhodium-catalyzed transannulation reactions to produce heterocycles like imidazolones and thiazoles. nih.gov The reaction of phenyl isocyanate with other reagents can lead to the formation of various heterocyclic systems, demonstrating the broad utility of this functional group in synthetic schemes. researchgate.net

Key Reactions of the Isocyanate Group

| Nucleophile | Reagent Class | Product |

| R-NH₂ | Primary Amine | Substituted Urea (B33335) |

| R₂-NH | Secondary Amine | Substituted Urea |

| R-OH | Alcohol | Carbamate |

| H₂O | Water | Unstable carbamic acid, decomposes to an amine |

Key Intermediate in Multi-Step Total Synthesis

The total synthesis of complex natural products is a significant measure of the utility of a chemical building block. nih.govfrontiersin.orgnih.gov An ideal intermediate in total synthesis possesses the necessary functional groups arranged in a correct stereochemical configuration to facilitate the construction of the target molecule. ub.eduorganic-chemistry.org

While the structure of this compound, with its distinct and orthogonally reactive functional groups, makes it a theoretically attractive intermediate for the synthesis of complex alkaloids or polyketides, a review of prominent literature does not currently highlight its use in a completed multi-step total synthesis of a major natural product. Its potential lies in its ability to be incorporated into a larger molecular framework via the isocyanate handle, with the phenylsulfanyl group being carried through the synthesis for later-stage manipulation, such as in the formation of sulfur-containing heterocycles.

Development of Specialty Chemicals (e.g., Herbicidal Agents)

The search for new agrochemicals with improved efficacy and novel modes of action is a constant endeavor in chemical research. Sulfur-containing heterocyclic compounds are recognized for their wide range of applications in agrochemicals and pharmaceuticals. rsc.org The structural framework of this compound contains both a phenyl ring and a thioether linkage, motifs that are present in certain classes of herbicides.

For instance, research into new protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicides has explored compounds containing a substituted phenyl ring core. The presence of a thioether or related sulfur linkage is a feature in some modern agrochemicals. This suggests that this compound could serve as a valuable scaffold or starting material for creating libraries of new compounds to be screened for herbicidal activity. The isocyanate group provides a straightforward method for attaching various side chains, allowing for systematic modification to optimize biological activity.

Contributions to Polymer and Materials Science

Isocyanates are fundamental monomers in polymer chemistry, most notably for the production of polyurethanes through their reaction with polyols. As a monofunctional isocyanate, this compound would typically act as a chain-terminating or-modifying agent rather than a primary monomer for polymerization. It can be used to control molecular weight or to introduce specific end-groups onto a polymer chain.

The introduction of the phenylsulfanyl group onto a polymer backbone is of particular interest in materials science. This group can significantly increase the refractive index of the resulting material, a desirable property for optical applications. Furthermore, the sulfur atom in the phenylsulfanyl moiety offers a site for post-polymerization modification, such as oxidation or coordination with metal catalysts, allowing for the fine-tuning of material properties or the creation of novel functional materials. The use of isocyanate linkers to attach functional units to scaffolds is a known strategy in the design of advanced materials, such as those with stimuli-responsive luminescent properties.

In-Depth Computational Analysis of this compound Remains Elusive

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available. As a result, the requested in-depth article on its quantum chemical calculations, reaction mechanisms, spectroscopic predictions, and structure-reactivity relationships cannot be generated at this time.

This compound, also known as 2-(phenylthio)phenyl isocyanate, is a known chemical entity with the CAS number 13739-55-4. However, it appears that this specific molecule has not been the subject of published computational chemistry research that would provide the necessary data to fulfill the detailed article outline requested.

Searches for Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, computational modeling of its reaction mechanisms, predicted spectroscopic properties, conformational analysis, and investigations into its structure-reactivity relationships have failed to yield specific studies on this compound. The scientific literature contains a wealth of computational research on other isocyanate compounds, but the unique electronic and steric influences of the ortho-phenylsulfanyl group would make extrapolation from other molecules scientifically unsound and speculative.

Without access to peer-reviewed computational studies, any attempt to generate the requested content would fall short of the required standards of scientific accuracy and detail. The creation of data tables and the discussion of specific research findings are contingent on the existence of such primary research.

Researchers in the field of computational chemistry often select molecules for study based on factors such as synthetic accessibility, potential applications, or fundamental chemical interest. It is possible that this compound has not yet been identified as a priority for such detailed theoretical investigation.

Therefore, while the compound is listed in chemical catalogs, the scientific community has not yet published the specific computational analyses required to construct the detailed article as outlined.

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the structural confirmation of synthesized 1-isocyanato-2-(phenylsulfanyl)benzene. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum would be expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons on the two benzene (B151609) rings. The exact chemical shifts and coupling constants would be influenced by the positions of the isocyanate and phenylsulfanyl substituents.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The isocyanate carbon (-N=C=O) is expected to have a characteristic chemical shift in the range of δ 120-130 ppm. The carbons of the two aromatic rings would appear in the typical downfield region for sp² hybridized carbons, with variations in their chemical shifts indicating their electronic environment as influenced by the substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The most prominent and diagnostic absorption band for this compound in an IR spectrum is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak typically appears in the range of 2240-2280 cm⁻¹. Other characteristic bands would include those for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹), and C-S stretching (typically weaker and in the fingerprint region).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₁₃H₉NOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (227.29 g/mol ). The fragmentation pattern would likely involve the loss of the isocyanate group (-NCO) and cleavage around the sulfur atom, providing further structural confirmation.

| Spectroscopic Data | This compound |

| ¹H NMR (ppm) | Aromatic protons expected in the range of δ 7.0-8.0 |

| ¹³C NMR (ppm) | Isocyanate carbon (-N=C=O) expected around δ 120-130 |

| IR (cm⁻¹) | Strong, sharp -N=C=O stretch expected at 2240-2280 |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ expected at 227.29 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. sigmaaldrich.com This would typically involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sigmaaldrich.comdundee.ac.uk Due to the high reactivity of the isocyanate group, derivatization with a suitable agent, such as an alcohol or an amine, is often performed prior to analysis to form a more stable urethane (B1682113) or urea (B33335) derivative. dundee.ac.uk This allows for more robust and reproducible analysis. The separation of the derivative from any impurities or starting materials can be monitored using a UV detector, as the aromatic rings in the molecule are chromophoric.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. Direct analysis of isocyanates by GC can be challenging due to their reactivity. Therefore, similar to HPLC, a derivatization step is commonly employed. nih.gov The isocyanate can be reacted with an amine, such as di-n-butylamine, to form a stable urea derivative which is then analyzed by GC. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The choice of column and temperature program would be optimized to achieve good separation of the derivatized analyte from other components in the sample.

In Situ Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time, or in situ, provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For reactions involving this compound, this is particularly important due to the high reactivity of the isocyanate group.

Fiber-Optic FTIR Spectroscopy: A powerful technique for in-situ monitoring of isocyanate reactions is fiber-optic Fourier Transform Infrared (FTIR) spectroscopy. nih.govrsc.orgrsc.org By inserting a probe directly into the reaction vessel, the IR spectrum of the reaction mixture can be recorded at regular intervals. The progress of the reaction can be followed by monitoring the decrease in the intensity of the characteristic isocyanate (-N=C=O) absorption band around 2270 cm⁻¹. rsc.orgnist.gov This non-invasive technique allows for the continuous tracking of the consumption of the isocyanate reactant and can help in determining reaction endpoints and optimizing reaction conditions without the need for sampling and offline analysis. nih.govrsc.org This methodology has been successfully applied to various isocyanate reactions, providing detailed kinetic and mechanistic information. rsc.org

Future Research Directions and Emerging Perspectives

Design of Environmentally Benign Synthetic Pathways

The synthesis of isocyanates traditionally involves the use of phosgene, a highly toxic and hazardous chemical. A significant future research direction would be the development of phosgene-free, environmentally benign synthetic routes to 1-Isocyanato-2-(phenylsulfanyl)benzene. Research into greener pathways for isocyanate synthesis is a major focus in chemical manufacturing to enhance safety and reduce environmental impact. aalto.firesearchgate.net

Table 1: Potential Environmentally Benign Synthetic Routes

| Method | Precursor | Reagents | Potential Advantages |

| Catalytic Carbonylation | 2-(phenylsulfanyl)aniline | CO2, Dehydrating agent, Catalyst | Avoids phosgene, utilizes a renewable C1 source. |

| Curtius/Lossen/Hofmann Rearrangement | 2-(phenylsulfanyl)benzoic acid derivatives | Activating agents, Nitrogen source | Phosgene-free, well-established named reactions. |

| Reductive Carbonylation | 2-(phenylsulfanyl)nitrobenzene | CO, Reducing agent, Catalyst | Potential for direct conversion of a common precursor. |

Exploration of Asymmetric Transformations and Stereoselective Synthesis

The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science. This compound is achiral, but its derivatives have the potential for atropisomerism if rotation around the C-S or C-N bonds is restricted, for example, by the introduction of bulky substituents. Future research could focus on the development of asymmetric synthetic methods to access enantiomerically pure derivatives of this compound.

This could involve the use of chiral catalysts in the synthesis of the diaryl sulfide (B99878) backbone or in reactions involving the isocyanate group. For instance, asymmetric catalysis could be employed in the C-S bond formation step. A palladium-catalyzed approach for atroposelective bi-(hetero)aryl benzofulvene synthesis showcases a strategy that could potentially be adapted. rsc.org Furthermore, the isocyanate group can react with chiral alcohols or amines to produce chiral carbamates and ureas, respectively. The stereoselectivity of these reactions could be investigated and optimized.

Discovery of New Catalytic Applications for the Isocyanate Functionality

The isocyanate group is highly reactive and can participate in a wide range of chemical transformations, most notably the formation of urethanes (carbamates) and ureas. wikipedia.org While these are standard reactions, future research could explore novel catalytic applications for the isocyanate group within the this compound framework.

The ortho-positioning of the phenylsulfanyl group relative to the isocyanate could lead to unique reactivity through neighboring group participation. For example, the sulfur atom could potentially act as an internal catalyst or directing group in certain reactions. The reactivity of the isocyanate group in this compound can be compared to other ortho-substituted phenyl isocyanates, such as 2,4-toluene diisocyanate (TDI), where the reactivity of the ortho-isocyanate is sterically hindered. nih.gov Research into the catalytic activation of the isocyanate group for cycloaddition reactions or for the synthesis of novel heterocyclic systems would be a valuable pursuit. The isocyanate group can also be involved in catalytic processes on metallic surfaces, a research area that has been explored for other isocyanates. nih.gov

Integration into Bio-inspired Synthetic Strategies

Bio-inspired materials design seeks to mimic the structures and functions of biological systems to create novel materials with advanced properties. unito.itnih.gov The unique combination of a reactive isocyanate and a polarizable sulfide linkage in this compound makes it a candidate for integration into bio-inspired synthetic strategies.

For instance, the isocyanate group can be used to covalently attach this molecule to biopolymers like proteins or polysaccharides, thereby modifying their properties. This could be used to create biocompatible hydrogels or functionalized surfaces for biomedical applications. mdpi.com The diaryl sulfide moiety, on the other hand, is found in some natural products and can participate in specific non-covalent interactions. Research could explore how this compound can be used as a building block in the self-assembly of complex, bio-inspired architectures. The development of protein-derived materials for bio-inspired applications is a rapidly growing field, and small molecules that can functionalize these materials are of high interest. mdpi.comnih.gov

Novel Applications in Functional Materials and Supramolecular Chemistry

The structure of this compound suggests its potential as a monomer or functionalizing agent for the creation of advanced materials. The isocyanate group is a key component in the synthesis of polyurethanes, and by incorporating this specific monomer, novel polyurethanes with tailored properties, such as high refractive index or specific thermal characteristics, could be developed.

In the realm of supramolecular chemistry, the diaryl sulfide unit can engage in π-stacking and other non-covalent interactions, while the isocyanate group can form specific hydrogen bonds after conversion to a urea (B33335) or carbamate (B1207046). This dual functionality could be exploited to design and synthesize self-assembling systems, such as molecular switches, sensors, or liquid crystals. The functionalization of nanomaterials like graphene oxide with isocyanates has been shown to improve their dispersion and properties in composites, suggesting that this compound could be a valuable surface modifier for various nanomaterials. iaea.orgutexas.edulboro.ac.uk

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 1-Isocyanato-2-(phenylsulfanyl)benzene?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between phenylthiol derivatives and isocyanate precursors. Key steps include:

-

Purification : Column chromatography or recrystallization to isolate the compound .

-

Characterization : Use of nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR), infrared (IR) spectroscopy to confirm isocyanate (-NCO) and thioether (-S-) functional groups, and mass spectrometry (MS) for molecular weight validation .

-

Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) to ensure >95% purity .

Technique Purpose Key Peaks/Data Points H NMR Confirm aromatic and thioether protons δ 7.2–7.8 ppm (aromatic H), δ 3.5–4.0 ppm (S-CH) IR Spectroscopy Identify -NCO and -S- groups ~2270 cm (-NCO), ~650 cm (C-S) MS Molecular ion validation m/z = 243.3 (M)

Q. How does the reactivity of this compound vary under different experimental conditions?

- Methodological Answer : Reactivity studies should employ factorial design (e.g., varying temperature, solvents, and catalysts) to optimize conditions for specific reactions .

- Example : In urethane formation, the reaction with alcohols is temperature-dependent. Elevated temperatures (80–100°C) accelerate isocyanate reactivity but may cause side reactions (e.g., trimerization). Solvent polarity (e.g., DMF vs. toluene) influences reaction rates and selectivity .

- Kinetic Analysis : Use in-situ IR or UV-Vis spectroscopy to monitor reaction progress and derive rate constants .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

- Molecular Dynamics (MD) : Simulate solvent effects on aggregation behavior or interfacial interactions in material science applications .

- Transition State Analysis : Identify intermediates in polymerization or cycloaddition reactions using Gaussian or ORCA software .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate findings using:

- Dose-Response Studies : Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .

- Mechanistic Probes : Use competitive binding assays or CRISPR knockouts to confirm target engagement (e.g., enzyme inhibition) .

- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous) or assay protocols (e.g., MTT vs. ATP-based viability tests) .

Q. What strategies are effective for studying the compound’s interactions with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () with immobilized proteins or DNA .

- X-ray Crystallography : Resolve 3D structures of ligand-protein complexes to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for interactions .

Methodological Framework for Research Design

- Theoretical Alignment : Anchor studies in established theories (e.g., frontier molecular orbital theory for reactivity or QSAR models for bioactivity) to guide hypothesis generation .

- Experimental Rigor : Replicate experiments under controlled conditions and use statistical tools (ANOVA, t-tests) to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.